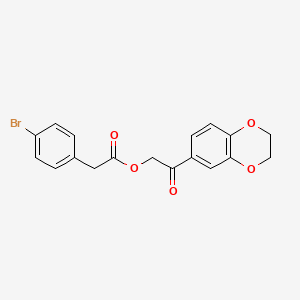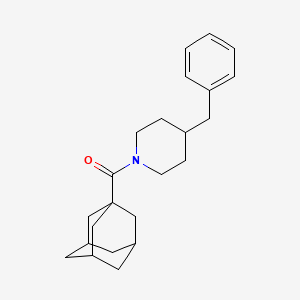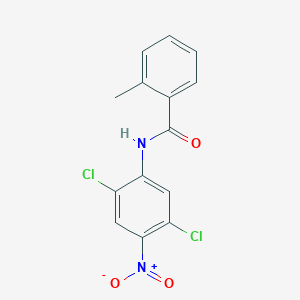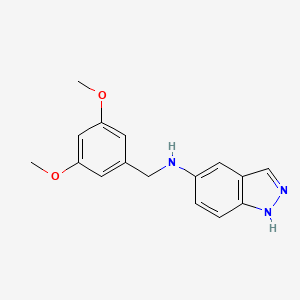
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl (4-bromophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl (4-bromophenyl)acetate, also known as DBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBA is a derivative of the popular drug MDMA, which is commonly known as ecstasy. However, unlike MDMA, DBA is not used for recreational purposes. It is primarily used as a research tool to study the mechanisms of certain physiological and biochemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl (4-bromophenyl)acetate involves its ability to undergo a chemical reaction with ROS, resulting in the formation of a fluorescent product. This reaction is highly specific and can be used to detect ROS in living cells with high sensitivity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in various experimental systems. For example, it has been shown to protect against oxidative stress in cells and to have anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl (4-bromophenyl)acetate is its high sensitivity and specificity for ROS detection. It is also relatively easy to use and can be applied to a wide range of experimental systems. However, this compound has some limitations, such as its potential toxicity and the need for specialized equipment for its detection.
Direcciones Futuras
There are several potential future directions for research on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl (4-bromophenyl)acetate. One area of interest is the development of new derivatives of this compound with improved properties for ROS detection. Another area of interest is the use of this compound in the study of other physiological and biochemical processes, such as the role of ROS in aging and neurodegenerative diseases. Additionally, this compound may have potential applications in the development of new therapies for diseases associated with oxidative stress.
Métodos De Síntesis
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl (4-bromophenyl)acetate can be synthesized through a series of chemical reactions involving the starting materials 4-bromophenylacetic acid and 1,3-benzodioxole. The synthesis of this compound is a complex process that requires a high degree of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl (4-bromophenyl)acetate has been used in scientific research to study a wide range of physiological and biochemical processes. One of the most notable applications of this compound is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause damage to cellular components, and their detection is important for understanding the mechanisms of oxidative stress in various diseases.
Propiedades
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-(4-bromophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO5/c19-14-4-1-12(2-5-14)9-18(21)24-11-15(20)13-3-6-16-17(10-13)23-8-7-22-16/h1-6,10H,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRRSYNDZYVFOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)COC(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5013658.png)

![3-butyryl-6-methyl-4-[(2-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5013675.png)
![3-(4-methoxyphenyl)-11-[4-(methylthio)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5013686.png)
![5-(3-chloro-4-methylphenyl)-3-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5013689.png)

![1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B5013700.png)
![4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5013709.png)
![4-[(4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]morpholine](/img/structure/B5013712.png)

![3-(propylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5013733.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5013737.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2,3,4-trimethoxybenzyl)amine](/img/structure/B5013744.png)
